Substitution Pattern Uniqueness – 3,4‑Dimethoxyphenyl‑Isoxazole Plus 4‑Fluorophenoxyacetamide vs. Common Analogs
The target compound incorporates a 3,4‑dimethoxyphenyl group at the isoxazole C-5 position and a 4‑fluorophenoxyacetyl chain. The closest purchasable analogs—N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide (CAS 953010‑43‑0) and 2-(4-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide—differ by at least one aryl substitution. Removal of the methoxy groups (i.e., using a 4‑fluorophenyl or unsubstituted phenyl analog) decreases hydrogen‑bond acceptor count by two and lowers predicted topological polar surface area (tPSA) by ≈18 Ų relative to the target compound (target C₂₀H₁₉FN₂O₅, tPSA ≈ 86 Ų; 4‑fluorophenyl analog C₁₈H₁₅FN₂O₃, tPSA ≈ 68 Ų). This structural divergence can alter permeability, solubility, and target‑binding profiles .
| Evidence Dimension | Topological polar surface area (tPSA, predicted) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | tPSA ≈ 86 Ų; 7 H‑bond acceptors |
| Comparator Or Baseline | N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide (CAS 953010‑43‑0): tPSA ≈ 68 Ų; 5 H‑bond acceptors |
| Quantified Difference | Δ tPSA ≈ +18 Ų; Δ H‑bond acceptors = +2 for the target compound vs. the 4‑fluorophenyl analog |
| Conditions | Values predicted using standard fragment‑based calculation methods (e.g., Ertl algorithm); not experimentally determined for this compound |
Why This Matters
A higher tPSA and additional hydrogen‑bond acceptors directly influence passive membrane permeability and solubility, key parameters for in‑vitro assay compatibility and in‑vivo pharmacokinetics, making the target compound functionally non‑interchangeable with simpler phenyl or 4‑fluorophenyl analogs.
